molecular formula C24H20Cl2N2O3 B11980396 9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11980396
M. Wt: 455.3 g/mol
InChI Key: ASDDNFDAHXBYPB-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core with chloro and dimethoxyphenyl substituents

Preparation Methods

The synthesis of 9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of chloro and dimethoxyphenyl substituents: This step may involve electrophilic aromatic substitution reactions using reagents such as chlorinating agents and dimethoxybenzene derivatives.

Chemical Reactions Analysis

9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or dimethoxyphenyl groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions (e.g., temperature, pressure).

Scientific Research Applications

9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 9-Chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C24H20Cl2N2O3

Molecular Weight

455.3 g/mol

IUPAC Name

9-chloro-2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20Cl2N2O3/c1-29-22-9-5-15(11-23(22)30-2)24-28-20(18-12-17(26)8-10-21(18)31-24)13-19(27-28)14-3-6-16(25)7-4-14/h3-12,20,24H,13H2,1-2H3

InChI Key

ASDDNFDAHXBYPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Cl)OC

Origin of Product

United States

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